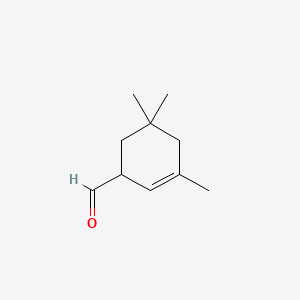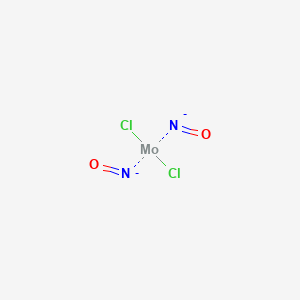
Dichlorodinitrosylmolybdenum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorodinitrosylmolybdenum is a chemical compound with the molecular formula Cl₂MoN₂O₂. It is a coordination complex of molybdenum, characterized by the presence of two nitrosyl (NO) ligands and two chloride (Cl) ligands. This compound is of significant interest in the field of inorganic chemistry due to its unique structural and electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dichlorodinitrosylmolybdenum can be synthesized through various methods. One common approach involves the reaction of molybdenum hexacarbonyl (Mo(CO)₆) with nitrosyl chloride (NOCl) in an inert solvent such as dichloromethane. The reaction typically proceeds under mild conditions, with the formation of this compound as a yellow crystalline solid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods. Scaling up the reaction involves careful control of reaction parameters to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Dichlorodinitrosylmolybdenum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum complexes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state molybdenum species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are used.
Substitution: Ligand substitution reactions often occur in the presence of coordinating solvents like tetrahydrofuran (THF) or acetonitrile (CH₃CN).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield molybdenum oxides, while substitution reactions can produce a variety of molybdenum complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Dichlorodinitrosylmolybdenum has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other molybdenum complexes and as a catalyst in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its role in enzyme mimetics.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment due to its ability to interact with cellular components.
Wirkmechanismus
The mechanism by which dichlorodinitrosylmolybdenum exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The nitrosyl ligands play a crucial role in its reactivity, allowing it to interact with molecular targets such as enzymes and other proteins. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
Dichlorodinitrosyltungsten: Similar in structure but contains tungsten instead of molybdenum.
Molybdenum Hexacarbonyl: Contains six carbonyl ligands instead of nitrosyl and chloride ligands.
Molybdenum Oxides: Various oxidation states of molybdenum oxides, such as molybdenum trioxide (MoO₃).
Uniqueness: Dichlorodinitrosylmolybdenum is unique due to its specific combination of nitrosyl and chloride ligands, which confer distinct electronic and structural properties. This uniqueness makes it particularly valuable in catalysis and as a precursor for synthesizing other molybdenum complexes .
Eigenschaften
CAS-Nummer |
44513-97-5 |
|---|---|
Molekularformel |
Cl2MoN2O2-2 |
Molekulargewicht |
226.87 g/mol |
IUPAC-Name |
dichloromolybdenum;nitroxyl anion |
InChI |
InChI=1S/2ClH.Mo.2NO/c;;;2*1-2/h2*1H;;;/q;;+2;2*-1/p-2 |
InChI-Schlüssel |
ZFZQHZOYDAVTMB-UHFFFAOYSA-L |
Kanonische SMILES |
[N-]=O.[N-]=O.Cl[Mo]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


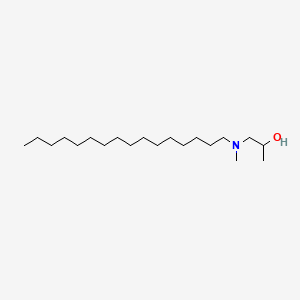
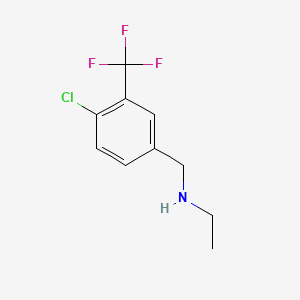
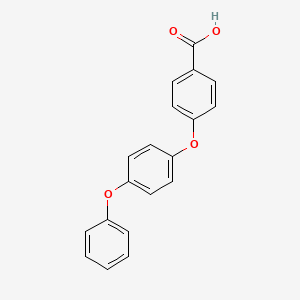

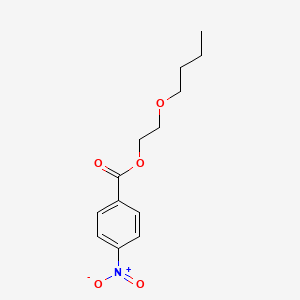
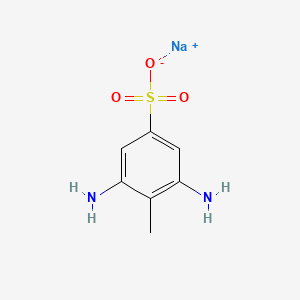
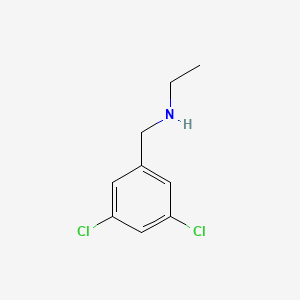
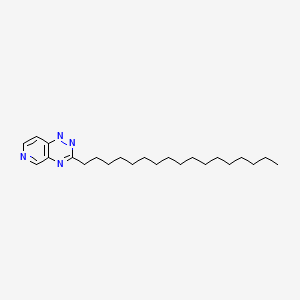
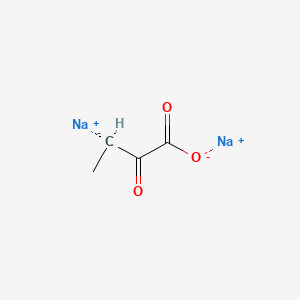
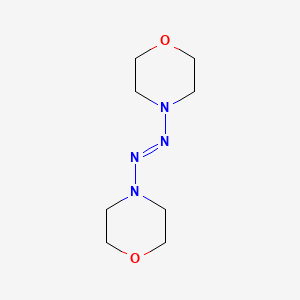


![Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B12654901.png)
